5-(4-Piridil)-1H-Tetrazol

Descripción general

Descripción

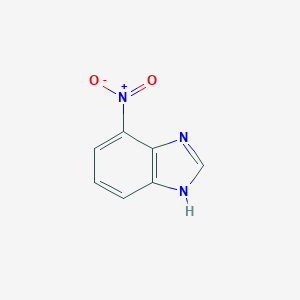

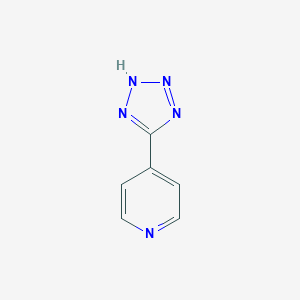

5-(4-Pyridyl)-1H-Tetrazole (5-PYT) is an organic compound belonging to the class of tetrazoles. It is a colorless, crystalline solid that can be synthesized in the laboratory. 5-PYT has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. In particular, it has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, 5-PYT has been studied for its potential as a biochemical and physiological modulator. This article will provide an overview of 5-PYT, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Bipiridina

5-(4-Piridil)-1H-Tetrazol se utiliza como material de partida o precursor para la síntesis de bipiridina y compuestos relacionados . Estos compuestos son sustancias valiosas utilizadas en la creación de moléculas biológicamente activas, ligandos para catalizadores, fotosensibilizadores, viologenos y arquitecturas supramoleculares .

Reacción de Acoplamiento de Suzuki

En sistemas catalíticos homogéneos, la reacción de acoplamiento de Suzuki es una ruta atractiva para la construcción de enlaces C (sp 2 )–C (sp 2) y se ha utilizado ampliamente para la síntesis de estructuras de bipiridina . This compound se puede utilizar en este proceso .

Actividad Antimicrobiana Fotodinámica

Los derivados de la porfirina, que se pueden sintetizar a partir de this compound, se han utilizado junto con la terapia fotodinámica antimicrobiana (APDT) . Esta estrategia ha llevado al desarrollo de tratamientos exitosos en diferentes áreas de la medicina .

Tratamiento de la Enfermedad Isquémica del Corazón y la Parálisis Cerebral

Se ha predicho que las porfirinas catiónicas, sintetizadas a partir de this compound, tienen un uso potencial como fármacos para el tratamiento de la enfermedad isquémica del corazón y la parálisis cerebral .

Síntesis de Líquidos Iónicos

This compound se puede utilizar para sintetizar nuevos líquidos iónicos basados en 5,10,15,20-tetra(4-piridil)porfirina y bromuro de alquilo C6–C9 . Estos compuestos se pueden utilizar como bloques de construcción clave para crear materiales híbridos funcionales con un equilibrio hidrófilo-hidrófobo definido .

Superación de los Retos en la Catálisis Tradicional

Los métodos de síntesis que involucran this compound ofrecen vías prometedoras para superar los desafíos asociados con los métodos de catálisis tradicionales

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as triazole-pyrimidine hybrids, have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models, suggesting that 5-(4-Pyridyl)-1H-Tetrazole may have similar targets.

Mode of Action

Related compounds have been shown to interact with their targets, leading to significant anti-neuroinflammatory properties through inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production . It’s plausible that 5-(4-Pyridyl)-1H-Tetrazole may exhibit similar interactions.

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . It’s plausible that 5-(4-Pyridyl)-1H-Tetrazole may have similar effects.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can affect the action of similar compounds

Análisis Bioquímico

Biochemical Properties

5-(4-Pyridyl)-1H-Tetrazole has been shown to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used in the synthesis of porphyrins, which are compounds with significant optoelectronic properties

Cellular Effects

The effects of 5-(4-Pyridyl)-1H-Tetrazole on cells and cellular processes are complex and multifaceted. For example, it has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the specific conditions.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(4-Pyridyl)-1H-Tetrazole can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . The specific temporal dynamics can vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of 5-(4-Pyridyl)-1H-Tetrazole can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. The specific dosage effects can vary depending on the specific animal model and the specific experimental conditions.

Metabolic Pathways

5-(4-Pyridyl)-1H-Tetrazole is involved in various metabolic pathways . This includes interactions with various enzymes or cofactors, as well as potential effects on metabolic flux or metabolite levels. The specific metabolic pathways involved can vary depending on the specific biochemical context.

Transport and Distribution

5-(4-Pyridyl)-1H-Tetrazole is transported and distributed within cells and tissues . This could include interactions with various transporters or binding proteins, as well as effects on its localization or accumulation. The specific transport and distribution mechanisms can vary depending on the specific cellular context.

Propiedades

IUPAC Name |

4-(2H-tetrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5/c1-3-7-4-2-5(1)6-8-10-11-9-6/h1-4H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMILUUVWLRKJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333101 | |

| Record name | 5-(4-Pyridyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14389-12-9 | |

| Record name | 5-(4-Pyridyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14389-12-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 5-(4-Pyridyl)-1H-Tetrazole unique as a building block for coordination polymers?

A1: 5-(4-Pyridyl)-1H-Tetrazole possesses two distinct nitrogen-containing functional groups: a pyridine ring and a tetrazole ring. [, , , ] This bifunctionality enables it to act as a bridging ligand, coordinating to metal ions through different nitrogen atoms and forming diverse structures, from 1D chains to complex 3D networks. [, , ] The ability to tailor the structural features of the resulting coordination polymers makes 4-Hptz attractive for various applications.

Q2: What kind of structures can be formed using 5-(4-Pyridyl)-1H-Tetrazole, and how does this influence their properties?

A2: Research demonstrates that 5-(4-Pyridyl)-1H-Tetrazole can generate a variety of architectures. For instance, researchers synthesized a 3D supramolecular framework where 2D layers interconnected through 4-Hptz ligands. [] In another study, 4-Hptz facilitated the creation of 1D copper-organic chains that, when combined with polyoxoanions, yielded a 2D coordination polymer. [] The structural diversity achieved with 4-Hptz directly influences the properties of the resulting coordination polymers, impacting their potential applications in areas like catalysis and gas sorption. [, ]

Q3: Can you provide an example of how 5-(4-Pyridyl)-1H-Tetrazole has been used to create a material with specific properties?

A3: One study successfully synthesized a zinc-based coordination polymer, [Zn3(ptz)2(hpa)2]n, incorporating 5-(4-Pyridyl)-1H-Tetrazole and 2-hydroxy-2-phenylacetic acid. [] This specific coordination polymer exhibited intense, red-shifted emissions in the visible region at room temperature, suggesting potential applications in luminescent materials. []

Q4: How does the position of the nitrogen donor site on the pyridyl group of 5-(x-pyridyl)-1H-tetrazole ligands influence the resulting structure?

A4: Research suggests that changing the position of the nitrogen donor site from the 2-position to the 4-position on the pyridyl group of 5-(x-pyridyl)-1H-tetrazole ligands significantly impacts the structural features of the resulting compounds. [] For instance, while the 2-pyridyl isomer led to the formation of multinuclear copper clusters, the 4-pyridyl isomer facilitated the construction of infinite 1D silver-organic chains. [] This difference highlights the importance of ligand design in controlling the final architecture of coordination polymers.

Q5: Beyond structural diversity, what other functional properties have been observed in coordination polymers incorporating 5-(4-Pyridyl)-1H-Tetrazole?

A5: Studies have shown that 5-(4-Pyridyl)-1H-Tetrazole-based coordination polymers can exhibit promising catalytic activity. For example, several compounds have demonstrated effectiveness in catalyzing the oxidation of sulfides and alcohols. [, ] These findings highlight the potential of 4-Hptz-based materials in developing efficient and selective catalysts for organic reactions.

Q6: Are there any computational studies exploring the properties and potential applications of 5-(4-Pyridyl)-1H-Tetrazole and its derivatives?

A6: While the provided abstracts do not detail specific computational studies, computational chemistry techniques like Density Functional Theory (DFT) could be employed to model and predict the structural, electronic, and catalytic properties of 5-(4-Pyridyl)-1H-Tetrazole-based coordination polymers. Such studies could provide valuable insights for designing new materials with tailored properties for specific applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol](/img/structure/B76657.png)